

# Colistin-Inducible Resistance Pathways: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Colistin

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## Introduction

**Colistin**, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. However, the increasing incidence of **colistin** resistance threatens its clinical efficacy. This resistance is often inducible and mediated by complex regulatory pathways that modify the bacterial outer membrane, reducing **colistin**'s binding affinity. This technical guide provides an in-depth overview of the core molecular mechanisms, experimental protocols to study them, and quantitative data on the key genetic determinants of **colistin**-inducible resistance.

The primary mechanism of **colistin** resistance involves the modification of the lipid A moiety of lipopolysaccharide (LPS), the initial target of **colistin**. This modification, typically the addition of phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N), reduces the net negative charge of the outer membrane, thereby weakening the electrostatic interaction with the cationic **colistin** molecule.<sup>[1][2]</sup> This process is tightly regulated by two-component systems (TCS), primarily PhoPQ and PmrAB, and is often triggered by environmental signals, including the presence of **colistin** itself.

## Core Signaling Pathways

The induction of **colistin** resistance is predominantly governed by the interconnected PhoPQ and PmrAB two-component systems.

## The PhoPQ and PmrAB Regulatory Network

The PhoPQ system acts as a sensor of environmental cues such as low magnesium concentrations and the presence of cationic antimicrobial peptides, including **colistin**.<sup>[3]</sup> Upon activation, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.<sup>[3]</sup> Phosphorylated PhoP (PhoP-P) then acts as a transcriptional regulator, upregulating the expression of genes that contribute to outer membrane remodeling.

A key target of PhoP-P is the *pmrD* gene, which in turn can activate the PmrAB system.<sup>[4]</sup> The PmrAB system, consisting of the sensor kinase PmrB and the response regulator PmrA, directly controls the expression of the *pmrC* (also known as *eptA*) gene and the *pmrHFIJKLM* operon (also known as the *arnBCADTEF* operon).<sup>[2][5]</sup> The *pmrC* gene product is responsible for the addition of PETn to lipid A, while the *arn* operon mediates the synthesis and transfer of L-Ara4N to lipid A.<sup>[2][6]</sup>

In some bacteria, such as *Klebsiella pneumoniae*, the PhoPQ system can also directly activate the *arn* operon.<sup>[7]</sup>

## The Role of mgrB

In *Klebsiella pneumoniae* and other Enterobacteriaceae, the *mgrB* gene encodes a small transmembrane protein that acts as a negative feedback regulator of the PhoPQ system.<sup>[8][9]</sup> MgrB interacts with PhoQ, inhibiting its kinase activity and promoting its phosphatase activity, thereby keeping the PhoPQ system in a deactivated state.<sup>[4]</sup> Mutations, insertions, or deletions in the *mgrB* gene lead to its inactivation, resulting in the constitutive activation of the PhoPQ pathway, subsequent upregulation of the *arn* operon, and high-level **colistin** resistance.<sup>[8][9]</sup>

## Quantitative Data on Colistin Resistance

The following tables summarize quantitative data on the impact of mutations in key regulatory genes on **colistin** resistance and the corresponding changes in gene expression.

Table 1: Minimum Inhibitory Concentration (MIC) of **Colistin** in Strains with Different Genetic Backgrounds

Organism	Wild-Type Colistin MIC (µg/mL)	Mutant Gene(s)	Mutation Type	Resistant Colistin MIC (µg/mL)	Reference(s)
Klebsiella pneumoniae	1	mgrB	Gln30* (premature stop codon)	32	<a href="#">[4]</a>
Klebsiella pneumoniae	≤2	mgrB	IS5-like insertion	>128	<a href="#">[10]</a>
Klebsiella pneumoniae	0.5 - 2	mgrB	C28G	16 - >128	<a href="#">[10]</a>
Klebsiella pneumoniae	0.5	pmrB	T157P	64	<a href="#">[8]</a>
Klebsiella pneumoniae	≤2	phoQ	L30Q	16	<a href="#">[10]</a>
Escherichia coli	0.25	pmrB	L14R	64	<a href="#">[11]</a>

Table 2: Fold Change in Gene Expression in **Colistin**-Resistant Strains Compared to Susceptible Strains

Organism	Resistant Strain (Mutation)	Gene	Fold Change in Expression	Reference(s)
Klebsiella pneumoniae	mgrB mutant	phoP	2-3	<a href="#">[4]</a>
Klebsiella pneumoniae	mgrB mutant	phoQ	2-3	<a href="#">[4]</a>
Klebsiella pneumoniae	mgrB mutant	pmrD	2-3	<a href="#">[4]</a>
Klebsiella pneumoniae	Colistin-resistant isolates	pmrC	~2-12	<a href="#">[12]</a>
Klebsiella pneumoniae	Colistin-resistant isolates	pmrK (arnB)	~2-15	<a href="#">[12]</a>
Acinetobacter baumannii	Colistin-resistant isolates	pmrA	Increased	<a href="#">[6]</a>
Pseudomonas aeruginosa	Colistin exposure	arn operon	Upregulated	<a href="#">[13]</a>

## Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate **colistin**-inducible resistance.

### Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Colistin** sulfate stock solution

- 96-well microtiter plates
- Bacterial inoculum (prepared to 0.5 McFarland standard)
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

#### Procedure:

- Prepare serial two-fold dilutions of **colistin** sulfate in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50  $\mu\text{L}$ , and the concentration range should typically span from 0.125 to 128  $\mu\text{g/mL}$ .
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Add 50  $\mu\text{L}$  of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no **colistin**) and a sterility control well (no bacteria).
- Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of **colistin** that completely inhibits visible bacterial growth.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

#### Materials:

- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- qRT-PCR instrument
- Primers for target genes (e.g., *phoP*, *phoQ*, *pmrA*, *pmrB*, *mgrB*, *pmrC*, *arnB*) and a housekeeping gene (e.g., *rpoB*, 16S rRNA).

#### Procedure:

- RNA Extraction: Grow bacterial cultures to mid-log phase with and without **colistin** induction (sub-MIC concentration). Extract total RNA using a commercial kit according to the manufacturer's instructions. Treat with DNase to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR:
  - Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.
  - A typical thermal cycling profile is: initial denaturation at 95°C for 5-10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
  - Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
- Data Analysis: Calculate the relative fold change in gene expression using the  $\Delta\Delta C_t$  method, normalizing the expression of the target genes to the housekeeping gene.

Table 3: Example Primer Sequences for qRT-PCR in *Klebsiella pneumoniae*

Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Reference(s)
phoP	GCGATATCGGTCGT TATTTTCG	CGGTAGAAGCCGAT GTTGTT	[14]
phoQ	GCGCTTTCTGCCGT TATTAT	GTTGCCGATGTTGT AGTTGC	[14]
pmrA	CGGTCAGCAGTATC TTGGTG	GCGTAGTAGTTGCC GATGTT	[14]
pmrB	GCTTGTCGTCGTTG TTATCG	GTAGCCGATGTTGC CGTAGT	[14]
mgrB	ATGAAAAAATCAATT ATTGCTCG	TTAGCGCTTTATTTT TTCTTTGC	[14]
pmrC	GCTTGTCGTCGTTG TTATCG	GTAGCCGATGTTGC CGTAGT	
pmrK (arnB)	GCGCTTTCTGCCGT TATTAT	GTTGCCGATGTTGT AGTTGC	
rpoB (housekeeping)	GCGATATCGGTCGT TATTTTCG	CGGTAGAAGCCGAT GTTGTT	

## Construction of Gene Knockouts and Complementation

This protocol describes the generation of an isogenic mgrB knockout in *K. pneumoniae* using the  $\lambda$  Red recombinase system and subsequent complementation.[15][16]

### Materials:

- *K. pneumoniae* strain of interest
- pKD46 plasmid (expressing  $\lambda$  Red recombinase)
- pKD4 plasmid (template for kanamycin resistance cassette)

- Primers to amplify the resistance cassette with flanking regions homologous to the target gene (*mgrB*)
- pCR-Blunt II-TOPO vector (or similar) for cloning the wild-type *mgrB* gene
- Electroporator and cuvettes

Procedure:

- Generation of *mgrB* Knockout:
  - Transform *K. pneumoniae* with the temperature-sensitive pKD46 plasmid and select for transformants at 30°C.
  - Induce the expression of the  $\lambda$  Red recombinase by adding L-arabinose to the culture.
  - Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp extensions homologous to the regions flanking the *mgrB* gene.
  - Electroporate the purified PCR product into the arabinose-induced *K. pneumoniae* containing pKD46.
  - Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).
  - Confirm the *mgrB* knockout by PCR and sequencing.
- Complementation of the *mgrB* Knockout:
  - Amplify the full-length wild-type *mgrB* gene, including its promoter region, from the parental *K. pneumoniae* strain.
  - Clone the amplified *mgrB* fragment into a suitable expression vector (e.g., pCR-Blunt II-TOPO).<sup>[17][18]</sup>
  - Transform the resulting complementation plasmid into the *mgrB* knockout strain.
  - Select for transformants on appropriate antibiotic-containing media.



- Confirm the restoration of **colistin** susceptibility by determining the MIC.

## Lipid A Extraction and Analysis by MALDI-TOF Mass Spectrometry

Materials:

- Bacterial culture
- Isobutyric acid, ammonium hydroxide, methanol, chloroform
- Dowex 50W-X8 resin
- MALDI-TOF mass spectrometer
- MALDI matrix (e.g., Norharmane or 2,5-dihydroxybenzoic acid)

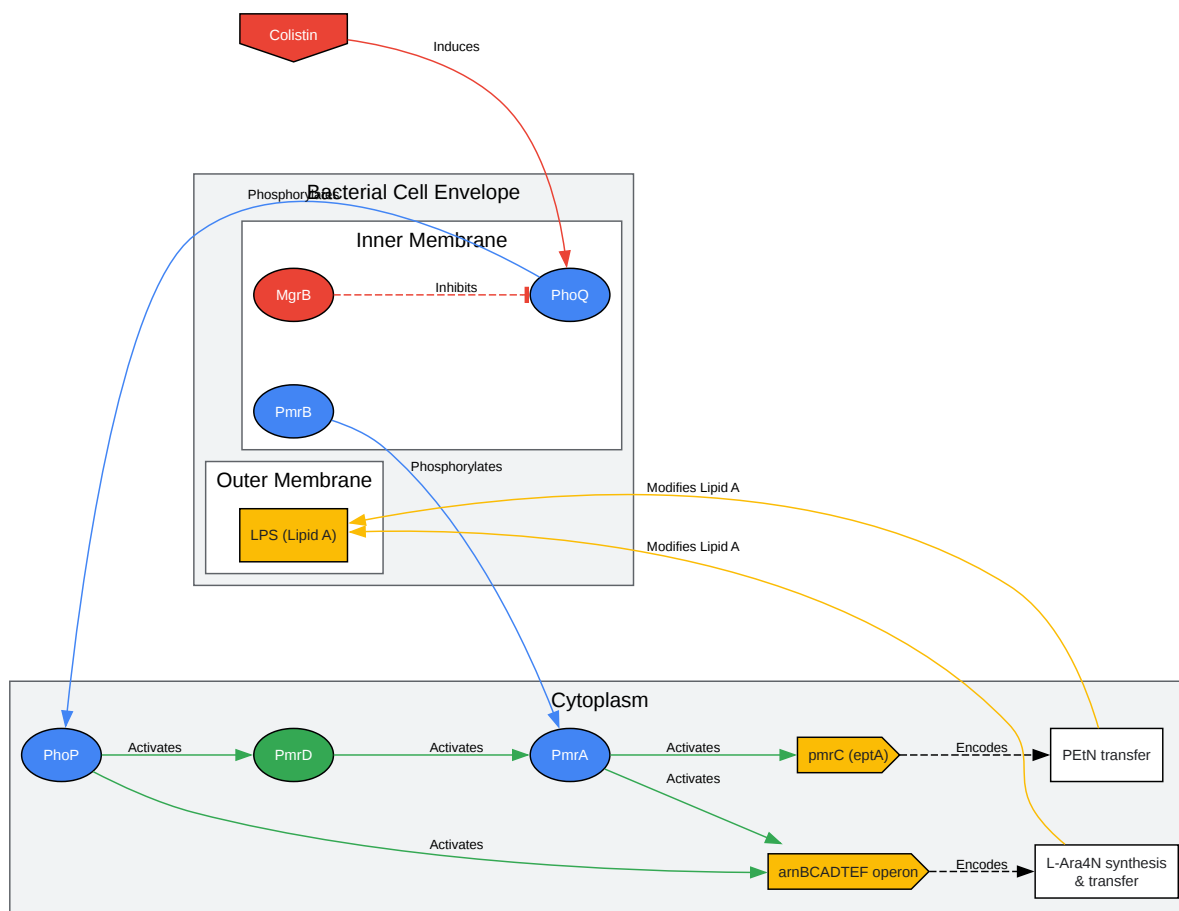
Procedure:

- Lipid A Extraction:
  - Harvest bacterial cells from a culture and wash them with phosphate-buffered saline.
  - Resuspend the cell pellet in a mixture of isobutyric acid and 1 M ammonium hydroxide (5:3, v/v).
  - Incubate at 100°C for 1-2 hours with occasional vortexing to hydrolyze the LPS and release lipid A.
  - Cool the mixture on ice, centrifuge, and transfer the supernatant to a new tube.
  - Add an equal volume of water, freeze-dry the sample, and wash the lyophilized material with methanol.
  - Extract the lipid A from the pellet using a mixture of chloroform:methanol:water.
- MALDI-TOF MS Analysis:

- Mix the extracted lipid A with a suitable MALDI matrix solution.
- Spot the mixture onto a MALDI target plate and allow it to air dry.
- Analyze the sample using a MALDI-TOF mass spectrometer in the negative ion reflectron mode.[\[19\]](#)[\[20\]](#)
- The resulting mass spectrum will show peaks corresponding to the different lipid A species. The addition of PEtN or L-Ara4N will result in characteristic mass shifts of +123 Da and +131 Da, respectively.

## Visualizations

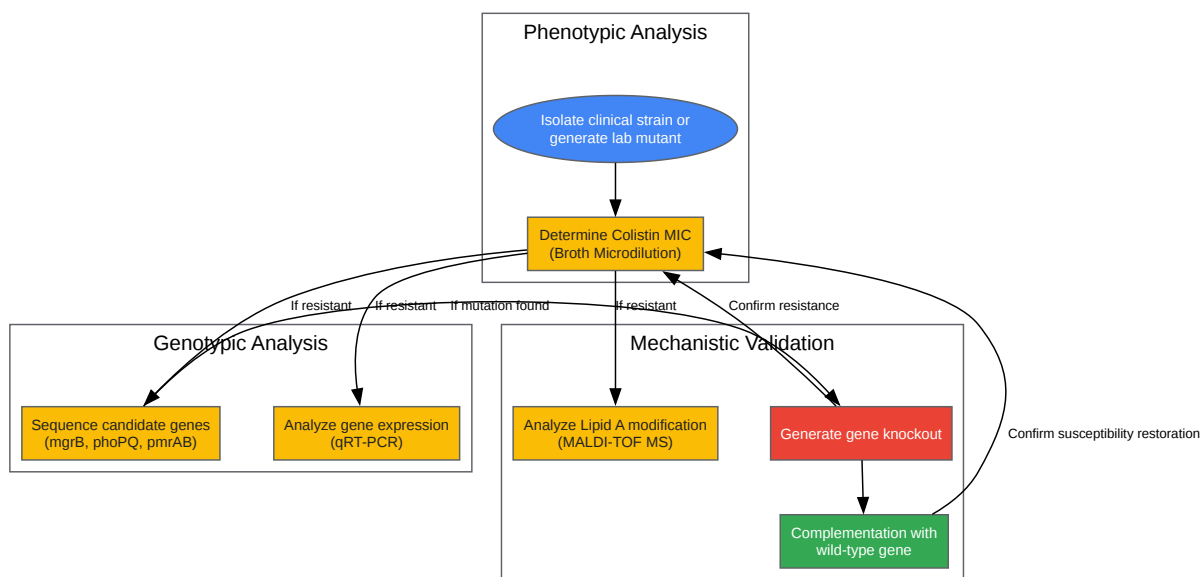
## Signaling Pathways



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Caption: Signaling pathways of **colistin**-inducible resistance.

## Experimental Workflow



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Caption: Experimental workflow for investigating **colistin** resistance.

## Conclusion

Understanding the intricate pathways of **colistin**-inducible resistance is paramount for the development of effective strategies to combat multidrug-resistant pathogens. The two-component systems PhoPQ and PmrAB, along with the negative regulator MgrB, form the core of a complex regulatory network that ultimately leads to the modification of lipid A and reduced susceptibility to **colistin**. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate these resistance mechanisms, identify

novel therapeutic targets, and develop diagnostic tools to preserve the efficacy of this last-resort antibiotic.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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